molecular formula C18H21N3O B1670186 Lysergic acid ethylamide CAS No. 478-99-9

Lysergic acid ethylamide

Cat. No. B1670186
CAS RN: 478-99-9
M. Wt: 295.4 g/mol
InChI Key: VEBWTGYUIBTVNR-MLGOLLRUSA-N
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Description

Deethyl-LSD is discontinued (DEA controlled substance). Deethyl-LSD is a derivative of ergine. It is reported to have some LSD-like effects but is weaker and shorter lasting, with an active dose reported to be between 0.5 and 1.5 milligrams.

properties

CAS RN

478-99-9

Product Name

Lysergic acid ethylamide

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(6aR,9R)-N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22)/t12-,16-/m1/s1

InChI Key

VEBWTGYUIBTVNR-MLGOLLRUSA-N

Isomeric SMILES

CCNC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

SMILES

CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Canonical SMILES

CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Deethyl-LSD;  LAE-32;  LAE 32;  LAE32;  Lysergic acid ethylamide;  N-Ethyllysergamide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergic acid ethylamide
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Lysergic acid ethylamide
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Lysergic acid ethylamide
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Lysergic acid ethylamide
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Lysergic acid ethylamide
Reactant of Route 6
Lysergic acid ethylamide

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